molecular formula C6H11NO2 B1387227 (S)-2-Amino-2-cyclobutylacetic acid CAS No. 49607-08-1

(S)-2-Amino-2-cyclobutylacetic acid

Cat. No. B1387227
CAS RN: 49607-08-1
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-cyclobutylacetic acid (also known as SACBA) is an organic compound that is widely used in scientific research. It is a cyclic molecule containing an amino acid and a carboxylic acid group. SACBA is a chiral molecule, meaning that it has two non-superimposable mirror image forms, known as enantiomers. It is a chiral building block for many other molecules, and has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Antimicrobial Activity

  • (S)-2-Amino-2-cyclobutylacetic acid has shown promise in antimicrobial applications. A study by Baldwin et al. (1986) demonstrated that the acid hydrolysis of a related compound yielded a product with enhanced antibacterial activity against the gram-positive organism Bacillus subtilis. They proposed a mechanism in which the compound acts as a “suicide substrate” for an enzyme crucial in bacterial survival, suggesting its potential in developing new antibacterial agents (Baldwin, Adlington, Parisi, & Ting, 1986).

Antiviral Activity

  • Research on the synthesis of enantiomeric cyclobutyl nucleoside analogues, which include derivatives of (S)-2-Amino-2-cyclobutylacetic acid, revealed their efficacy against herpesviruses. Bisacchi et al. (1991) discovered that these compounds, mimicking the absolute configuration of natural nucleosides, were highly active in vitro against a range of herpesviruses, indicating their potential in antiviral therapies (Bisacchi, Braitman, Cianci, Clark, Field, Hagen, Hockstein, Malley, Mitt, & Slusarchyk, 1991).

Bioorthogonal Labeling and Super-Resolution Microscopy

Development of Peptidic Inhibitors

  • In the realm of enzyme inhibition, Onaran, Comeau, and Seto (2005) synthesized squaric acid-peptide conjugates using a cyclobut-3-enedione core derived from (S)-2-Amino-2-cyclobutylacetic acid. These compounds were evaluated as inhibitors of matrix metalloprotease-1, showcasing their potential in developing treatments for diseases involving abnormal activity of this enzyme (Onaran, Comeau, & Seto, 2005).

Plant Growth and Protection

  • Cyclotides, a class of plant-derived peptides, exhibit various bioactivities, including plant protection. Craik (2012) highlighted their role in defending plants against pests or pathogens. The amino acid sequence and structural uniqueness of these compounds, potentially including derivatives of (S)-2-Amino-2-cyclobutylacetic acid, underline their importance in plant biology and possible agricultural applications (Craik, 2012).

properties

IUPAC Name

(2S)-2-amino-2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652371
Record name (2S)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-cyclobutylacetic acid

CAS RN

49607-08-1
Record name (2S)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 2
(S)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 3
(S)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 4
(S)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 5
(S)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 6
(S)-2-Amino-2-cyclobutylacetic acid

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